molecular formula C23H21N3O2S B2538845 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034495-91-3

3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2538845
CAS No.: 2034495-91-3
M. Wt: 403.5
InChI Key: DJMPJBRFWVGCGY-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a structurally complex molecule featuring:

  • A propanamide linker, enabling hydrogen bonding and structural flexibility.
  • A thiophene-pyrazine hybrid substituent, combining heteroaromatic systems that may enhance electronic properties and binding affinity.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-20-10-8-16-5-2-3-6-17(16)18(20)9-11-22(27)26-15-19-23(25-13-12-24-19)21-7-4-14-29-21/h2-8,10,12-14H,9,11,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMPJBRFWVGCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a synthetic derivative that has gained attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N2O1S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

This structure includes a methoxynaphthalene moiety and a thiophen-pyrazine component, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced proliferation in cancer cells by disrupting DNA replication processes .
  • In Vitro Studies :
    • In studies involving various cancer cell lines (e.g., MCF-7, HCT116, HepG2), the compound demonstrated notable antiproliferative effects with IC50 values ranging from 1.1 μM to 4.24 μM, indicating strong efficacy compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
  • Case Study :
    • A recent study illustrated that a derivative similar to this compound showed significant tumor growth inhibition in xenograft models using HCT116 cells, emphasizing its potential as an effective therapeutic agent in cancer treatment .

Antimicrobial Activity

  • Spectrum of Activity :
    • The compound exhibited antimicrobial activity against common pathogens including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
  • Comparative Analysis :
    • In comparative studies, the compound was found to be more effective than several standard antibiotics, showcasing its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Positioning : Compounds with ortho-substituents on the phenyl ring generally exhibited enhanced activity compared to meta or para substitutions.
  • Number of Substituents : Increased substituents tend to decrease cytotoxicity; thus, monosubstituted derivatives are preferred for higher activity .

Data Tables

Biological ActivityCell Line/PathogenIC50 (µM)Reference
AnticancerMCF-71.1
AnticancerHCT1162.6
AnticancerHepG21.4
AntimicrobialE. coliN/A
AntimicrobialS. aureusN/A

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Methoxynaphthalene Moieties

Compound A : (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
  • Molecular Formula: C₂₂H₂₁ClNO₂ (estimated).
  • Key Features :
    • 6-Methoxynaphthalene core (vs. 2-methoxy in the target compound).
    • Chlorophenethylamine substituent (vs. thiophene-pyrazine).
  • Synthesis : Prepared via Schotten-Baumann reaction between racemic naproxen acyl chloride and 3-chlorophenethylamine .
  • Characterization : ¹H/¹³C NMR, IR, and mass spectrometry confirmed the structure .
Compound B : N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
  • Key Features :
    • Diphenylethyl group (lipophilic) instead of thiophene-pyrazine.
    • Similar naproxen-derived backbone.

Propanamide Derivatives with Heteroaromatic Substituents

Compound C : 3-((5,7-Difluoro-3-hydroxy-1,3-dihydrobenzo[c]oxasilaborol-6-yl)thio)-N-(Pyrazin-2-yl)Propanamide
  • Key Features :
    • Pyrazine moiety (shared with the target compound).
    • Silaborole-thioether linkage (unique).
  • Characterization : HRMS and spectral data validated the structure .
Compound D : N-[3-(Benzimidazol-1-yl)Propyl]-3-Indol-1-yl-Propanamide
  • Key Features :
    • Benzimidazole and indole substituents (vs. thiophene-pyrazine).
    • Similar propanamide linker.

Thiophene-Containing Amides

Compound E : 3-(Methylamino)-1-(Thiophen-2-yl)Propan-1-ol
  • Key Features :
    • Thiophene ring (shared with the target compound).
    • Secondary alcohol instead of amide.
  • Regulatory Status : Listed as a controlled impurity in pharmaceutical syntheses .

Physical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Spectral Methods
Target Compound Not provided ~425 (estimated) N/A Methoxynaphthalene, thiophene-pyrazine Likely NMR, IR, MS
7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 Thiazole, oxadiazole, propanamide IR, NMR, EI-MS
(±)-N-(3-Chlorophenethyl)... C₂₂H₂₁ClNO₂ 366.87 Not reported Chlorophenethyl, methoxynaphthalene ¹H/¹³C NMR, IR, MS
N-(2,2-Diphenylethyl)... C₂₈H₂₇NO₂ 409.53 Not reported Diphenylethyl, methoxynaphthalene NMR, IR

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